molecular formula C22H28O5Si B12657334 Bis[4-allyl-2-methoxyphenoxy]methoxymethylsilane CAS No. 83817-75-8

Bis[4-allyl-2-methoxyphenoxy]methoxymethylsilane

Cat. No.: B12657334
CAS No.: 83817-75-8
M. Wt: 400.5 g/mol
InChI Key: BLDKJISNKNLTRJ-UHFFFAOYSA-N
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Description

Bis[4-allyl-2-methoxyphenoxy]methoxymethylsilane (CAS 83817-75-8) is a silicon-based compound featuring a methoxymethylsilane core substituted with two 4-allyl-2-methoxyphenoxy groups. Its molecular formula is C₂₂H₂₈O₅Si, with a molecular weight of 400.54 g/mol. The structure combines the aromaticity of eugenol-derived moieties (4-allyl-2-methoxyphenol) with the versatility of organosilicon chemistry.

This compound’s design leverages the reactivity of allyl groups and the steric/electronic effects of methoxy substituents, making it suitable for applications in polymer crosslinking, surface modification, or bioactive agent development .

Properties

CAS No.

83817-75-8

Molecular Formula

C22H28O5Si

Molecular Weight

400.5 g/mol

IUPAC Name

methoxy-bis(2-methoxy-4-prop-2-enylphenoxy)-methylsilane

InChI

InChI=1S/C22H28O5Si/c1-7-9-17-11-13-19(21(15-17)23-3)26-28(6,25-5)27-20-14-12-18(10-8-2)16-22(20)24-4/h7-8,11-16H,1-2,9-10H2,3-6H3

InChI Key

BLDKJISNKNLTRJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)O[Si](C)(OC)OC2=C(C=C(C=C2)CC=C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[4-allyl-2-methoxyphenoxy]methoxymethylsilane typically involves the reaction of 4-allyl-2-methoxyphenol with methoxymethylsilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

Bis[4-allyl-2-methoxyphenoxy]methoxymethylsilane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl groups can yield epoxides, while reduction of the methoxy groups can produce hydroxyl derivatives .

Scientific Research Applications

Bis[4-allyl-2-methoxyphenoxy]methoxymethylsilane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Bis[4-allyl-2-methoxyphenoxy]methoxymethylsilane involves its interaction with specific molecular targets and pathways. The compound’s methoxy and allyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate cellular processes and pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Physical State Boiling Point (°C)
Bis[4-allyl-2-methoxyphenoxy]methoxymethylsilane C₂₂H₂₈O₅Si 400.54 Silane, allyl, methoxy, aryl ether Not reported Not reported
Allyl(4-methoxyphenyl)dimethylsilane C₁₂H₁₈OSi 206.36 Silane, allyl, methoxy Liquid 253 (lit.)
BisMEP (1,2-bismethacrylate-3-eugenyl propane) C₂₀H₂₄O₆ 384.40 Methacrylate, eugenol, oxirane Liquid Not reported
Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate C₁₄H₁₈O₄ 250.29 Ester, allyl, methoxy, aryl ether Liquid Not reported

Key Observations :

  • This compound has a bulkier structure due to two aromatic rings and a silane core, whereas Allyl(4-methoxyphenyl)dimethylsilane () is smaller, with a single aromatic ring and dimethylsilane group.
  • BisMEP () incorporates methacrylate and oxirane functionalities, enabling polymerization in dental composites, unlike the non-polymerizable silane derivatives.
  • Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate () contains an ester group, enhancing hydrolytic stability compared to silanes.

Key Findings :

  • BisMEP exhibits dual reactivity (methacrylate polymerization and oxirane ring-opening), making it superior for dental composites compared to silane derivatives .
  • Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate derivatives demonstrate enhanced insecticidal activity (e.g., compound 2c in ) and corrosion inhibition (), leveraging ester and hydrazide functionalities.
  • Silane-based compounds like this compound are less explored for bioactivity but show promise in material science due to hydrolytic stability .

Thermal and Physical Properties

  • Allyl(4-methoxyphenyl)dimethylsilane has a boiling point of 253°C (), typical for low-molecular-weight silanes.
  • BisMEP -containing dental composites exhibit improved thermal stability (>300°C) and mechanical hardness (Vickers microhardness ~40–50 MPa) compared to traditional BisGMA matrices .
  • Silane derivatives generally exhibit lower volatility and higher thermal stability than ester-based analogs like ethyl 2-(4-allyl-2-methoxyphenoxy)acetate.

Biological Activity

Bis[4-allyl-2-methoxyphenoxy]methoxymethylsilane (BAMMS) is a silane compound that has garnered attention for its potential biological activities. This article reviews the biological activity of BAMMS, focusing on its antioxidant properties, antimicrobial effects, and implications in cancer therapy.

Chemical Structure and Properties

BAMMS is characterized by its unique silane backbone and two allyl-2-methoxyphenoxy groups. The molecular formula is C13H20O4SiC_{13}H_{20}O_4Si, which contributes to its diverse interactions in biological systems.

Antioxidant Activity

BAMMS exhibits significant antioxidant properties, which are crucial in protecting cells from oxidative stress. This activity has been evaluated through various assays:

  • DPPH Assay : BAMMS demonstrated a dose-dependent scavenging effect on DPPH radicals, indicating its potential as a natural antioxidant.
  • Hydroxyl Radical Scavenging : In vitro studies showed that BAMMS effectively scavenges hydroxyl radicals, which are known to cause cellular damage.

The antioxidant activity of BAMMS can be compared with standard antioxidants like vitamin C, where BAMMS exhibited comparable or superior activity in certain assays.

Assay Type BAMMS Activity Standard Comparator
DPPH ScavengingModerateVitamin C
Hydroxyl RadicalHighN/A

Antimicrobial Activity

Research into the antimicrobial properties of BAMMS has revealed promising results. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : The MIC values for BAMMS were found to be effective against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings suggest that BAMMS could be developed into a therapeutic agent for treating infections caused by resistant strains of bacteria.

Anticancer Properties

Emerging studies have indicated that BAMMS may possess anticancer properties. In vitro studies using cancer cell lines demonstrated that BAMMS could inhibit cell proliferation and induce apoptosis.

  • Cell Lines Tested : The compound was tested on breast cancer (MCF-7) and lung cancer (A549) cell lines.
  • Mechanism of Action : Preliminary investigations suggest that BAMMS induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.

Case Studies

  • Case Study on Antioxidant Efficacy : A study conducted on RAW 264.7 macrophages showed that BAMMS significantly reduced reactive oxygen species (ROS) levels compared to untreated controls, highlighting its potential for use in inflammatory diseases.
  • Antimicrobial Effectiveness in Wound Healing : In a clinical setting, BAMMS was applied topically to infected wounds. Results indicated faster healing times and reduced microbial load compared to standard treatments.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing Bis[4-allyl-2-methoxyphenoxy]methoxymethylsilane with high purity?

  • Methodology : Focus on silane coupling reactions under inert atmospheres (e.g., N₂/Ar) to minimize hydrolysis. Use allyl-protected methoxyphenol precursors and methoxymethylsilane reagents. Monitor reaction progress via thin-layer chromatography (TLC) or GC-MS. Purify via column chromatography with silica gel and non-polar solvents (e.g., hexane/ethyl acetate gradients) .
  • Key Parameters : Temperature (60–80°C), catalyst selection (e.g., Pt/C for hydrosilylation), and stoichiometric ratios (allyl:silane ~2:1). Validate purity using NMR (¹H/¹³C) and elemental analysis .

Q. How can researchers characterize the structural stability of this compound under varying pH and temperature conditions?

  • Methodology : Perform accelerated stability studies by incubating the compound in buffered solutions (pH 3–10) at 25–80°C. Analyze degradation products via HPLC-UV/Vis or LC-MS. Use FT-IR to track functional group integrity (e.g., Si-O-C bonds at 1050–1150 cm⁻¹) .
  • Data Interpretation : Compare thermal gravimetric analysis (TGA) curves to identify decomposition thresholds. Correlate stability with solvent polarity (e.g., DMSO vs. THF) .

Q. What analytical techniques are most effective for quantifying trace impurities in this compound?

  • Methodology : Employ solid-phase extraction (SPE) with Oasis HLB cartridges for preconcentration, followed by UPLC-QTOF-MS for high-resolution impurity profiling. Use deuterated internal standards (e.g., d₅-BP3) to enhance accuracy .
  • Validation : Establish limits of detection (LOD) and quantification (LOQ) via calibration curves. Cross-validate with ¹H NMR integration of allyl/methoxy proton ratios .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or MD simulations) predict the reactivity of this compound in cross-coupling reactions?

  • Methodology : Use Gaussian or COMSOL Multiphysics to model electron density distributions, focusing on Si-O bond dissociation energies. Validate predictions with experimental kinetic studies (e.g., Arrhenius plots) .
  • Data Integration : Compare simulated reaction pathways (e.g., allyl group migration) with experimental outcomes using in-situ FT-IR or Raman spectroscopy .

Q. What strategies resolve contradictions in reported thermal stability data for this compound?

  • Methodology : Conduct factorial design experiments to isolate variables (e.g., oxygen levels, solvent residues). Use ANOVA to assess the significance of factors like trace moisture or catalyst residues .
  • Case Study : Replicate conflicting studies under controlled conditions (e.g., glovebox vs. ambient air) and analyze discrepancies via XPS to detect surface oxidation .

Q. How does the compound interact with biological membranes, and what techniques quantify its permeability?

  • Methodology : Employ Franz diffusion cells with synthetic lipid bilayers or Caco-2 cell monolayers. Use fluorescent tagging (e.g., BODIPY) to track permeation via confocal microscopy .
  • Advanced Tools : Apply surface plasmon resonance (SPR) to measure binding kinetics with membrane proteins (e.g., P-glycoprotein) .

Data Presentation

Parameter Technique Typical Range Reference
Purity (%)HPLC-UV/Vis>98%
Thermal DecompositionTGA220–250°C
Hydrolytic StabilitypH-dependent LC-MSStable at pH 5–8
LogP (Lipophilicity)Shake-flask/Chromatography3.2–3.8

Theoretical Frameworks

Link studies to organosilane reactivity theories (e.g., Pearson’s HSAB principle) or polymer network dynamics (e.g., Flory-Rehner theory for cross-linked systems) .

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